molecular formula C5H10O2 B125399 3-Acetyl-1-propanol CAS No. 1071-73-4

3-Acetyl-1-propanol

Cat. No.: B125399
CAS No.: 1071-73-4
M. Wt: 102.13 g/mol
InChI Key: JSHPTIGHEWEXRW-UHFFFAOYSA-N
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Description

3-Acetyl-1-propanol, also known as 5-hydroxy-2-pentanone, is an organic compound with the chemical formula C5H10O2. It is a colorless liquid characterized by its acetyl functional group. This compound is known for its applications in various industries, including pharmaceuticals, agriculture, and cosmetics .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Target of Action

3-Acetyl-1-propanol, also known as 5-Hydroxypentan-2-one, belongs to the class of organic compounds known as ketones . These are organic compounds in which a carbonyl group is bonded to two carbon atoms . .

Biochemical Pathways

This compound can be involved in various biochemical pathways due to its ketone and alcohol properties. It can undergo isomerization reactions to form other ketones or alcohols . .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its volatility might increase with temperature, potentially affecting its concentration in a given environment . .

Scientific Research Applications

3-Acetyl-1-propanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 3-Acetyl-2-pentanol
  • 3-Acetyl-1-butanol
  • 5-Hydroxy-2-pentanone

Comparison:

This compound stands out due to its versatile applications and favorable properties, making it a valuable compound in various chemical processes.

Properties

IUPAC Name

5-hydroxypentan-2-one
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InChI

InChI=1S/C5H10O2/c1-5(7)3-2-4-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JSHPTIGHEWEXRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCO
Source PubChem
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Molecular Formula

C5H10O2
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DSSTOX Substance ID

DTXSID30147917
Record name Acetopropyl alcohol
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Molecular Weight

102.13 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name Acetopropyl alcohol
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CAS No.

1071-73-4
Record name 5-Hydroxy-2-pentanone
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Record name 3-Acetyl-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 5-hydroxypentan-2-one in chemical synthesis?

A1: 5-Hydroxypentan-2-one serves as a valuable building block in organic synthesis. For instance, it is a key intermediate in the production of vitamin B1 [] and antimalarial drugs []. Additionally, it can be used to synthesize polymers [].

Q2: How is 5-hydroxypentan-2-one synthesized?

A2: Several synthetic routes exist for 5-hydroxypentan-2-one production. Promising methods include:

  • Hydrogenation-hydration of sylvan (2-methylfuran): This method utilizes readily available sylvan as a starting material [].
  • Hydrogenation of furfural: Furfural, a biomass-derived platform chemical, can be hydrogenated to yield 5-hydroxypentan-2-one [, ].
  • Synthesis from allyl acetate, sodium acetoacetic ether, or γ-butyrolactone: These alternative routes offer different advantages and drawbacks depending on the desired scale and cost-effectiveness [].

Q3: Can you elaborate on the role of 5-hydroxypentan-2-one in food chemistry, particularly concerning taste modulation?

A3: While 5-hydroxypentan-2-one itself does not possess significant taste-modulating properties, it serves as a crucial precursor for the formation of thiamine-derived taste enhancers [, ]. These enhancers, generated through Maillard-type reactions involving thiamine and cysteine, contribute to the desirable "kokumi" taste in food products [, ].

Q4: What is the significance of the reaction between thiamine and 5-hydroxypentan-2-one in food chemistry?

A4: The reaction between thiamine and 5-hydroxypentan-2-one leads to the formation of 3-(((4-amino-2-methylpyrimidin-5-yl)methyl)thio)-5-hydroxypentan-2-one [], a compound identified as a potent "kokumi" taste enhancer [, ]. This reaction highlights the importance of thiamine and its derivatives in generating desirable sensory attributes in food.

Q5: Are there any analytical methods available to quantify 5-hydroxypentan-2-one and its derivatives in complex matrices like food?

A5: Yes, researchers have developed quantitative methods using mass spectrometry to determine the concentration of 5-hydroxypentan-2-one derivatives in various matrices, including model reaction systems [], Natural Deep Eutectic Solvents (NADES) [], and thermally processed foods []. These methods are valuable tools for understanding the formation and presence of these taste modulators in food products.

Q6: Does the formation of 5-hydroxypentan-2-one derivatives from thiamine have implications for food processing?

A6: Absolutely. Understanding the reaction conditions that favor the formation of these taste-enhancing thiamine derivatives, such as adjusting pH, heating time, and temperature [], allows food scientists to optimize processing parameters and potentially enhance the "kokumi" taste in various food products.

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